5-Methoxy-2-methylnicotinaldehyde
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Overview
Description
5-Methoxy-2-methylnicotinaldehyde is an organic compound with the molecular formula C8H9NO2. It is a derivative of nicotinaldehyde, characterized by the presence of a methoxy group at the 5-position and a methyl group at the 2-position on the pyridine ring. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-methylnicotinaldehyde can be achieved through several methods. One common approach involves the reaction of 2-methylpyridine with acetyl methyl hydrazide, followed by oxidation to form the desired aldehyde . The reaction conditions typically include the use of an inert atmosphere and controlled temperatures to ensure the purity and yield of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of catalysts and advanced purification techniques ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The methoxy and methyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can be employed in substitution reactions.
Major Products Formed
Oxidation: 5-Methoxy-2-methylnicotinic acid.
Reduction: 5-Methoxy-2-methyl-3-pyridinemethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Methoxy-2-methylnicotinaldehyde is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Used in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-methylnicotinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the methoxy and methyl groups may influence the compound’s binding affinity and selectivity towards certain biological targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-methylnicotinaldehyde
- 5-Methoxynicotinaldehyde
- 5-Methoxy-6-methyl-2-pyridinecarbaldehyde
Uniqueness
5-Methoxy-2-methylnicotinaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C8H9NO2 |
---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
5-methoxy-2-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H9NO2/c1-6-7(5-10)3-8(11-2)4-9-6/h3-5H,1-2H3 |
InChI Key |
JDCYNJCRQCVNDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)OC)C=O |
Origin of Product |
United States |
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